5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9ClO It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring a chlorine atom at the 5th position and a methyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Catalysts and Reagents: Aluminium chloride and sulfuric acid are used as catalysts.
Reaction Conditions: The reaction is carried out under controlled conditions to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological systems are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the methyl group at the 7th position.
7-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom at the 5th position.
Uniqueness
5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
Molecular Formula |
C10H9ClO |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-chloro-7-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9ClO/c1-6-4-8(11)5-7-2-3-9(12)10(6)7/h4-5H,2-3H2,1H3 |
InChI Key |
YUZJSMSRZDCHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)CC2)Cl |
Origin of Product |
United States |
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